molecular formula C53H93N7O13 B10819695 Surfactin CAS No. 1393353-89-3

Surfactin

Cat. No.: B10819695
CAS No.: 1393353-89-3
M. Wt: 1036.3 g/mol
InChI Key: NJGWOFRZMQRKHT-WGVNQGGSSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Surfactin is primarily produced through microbial fermentation. The bacterium Bacillus subtilis is cultivated in a nutrient-rich medium, where it synthesizes this compound as a secondary metabolite. The fermentation process involves optimizing various factors such as carbon and nitrogen sources, temperature, pH, and aeration . For instance, molasses, glutamic acid, and soybean meal are commonly used as carbon and nitrogen sources, respectively . The fermentation is typically carried out at temperatures around 42.9°C for approximately 42.8 hours .

Industrial Production Methods: Industrial production of this compound involves scaling up the fermentation process. This includes using large bioreactors and optimizing the fermentation conditions to maximize yield. Techniques such as foam reflux and continuous fermentation are employed to enhance production efficiency . Additionally, genetic engineering and metabolic pathway optimization are explored to increase this compound yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Surfactin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in its structure, such as the peptide bonds and the β-hydroxy fatty acid chain .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield dehydroxylated products .

Comparison with Similar Compounds

Surfactin is often compared with other cyclic lipopeptides produced by Bacillus species, such as:

This compound’s uniqueness lies in its broad-spectrum antimicrobial activity, high surface activity, and potential therapeutic applications, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

3-[(3S,6R,9S,12S,15R,18S,21S,25R)-9-(carboxymethyl)-3,6,15,18-tetrakis(2-methylpropyl)-25-(10-methylundecyl)-2,5,8,11,14,17,20,23-octaoxo-12-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-21-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H93N7O13/c1-30(2)20-18-16-14-13-15-17-19-21-36-28-43(61)54-37(22-23-44(62)63)47(66)55-38(24-31(3)4)48(67)57-40(26-33(7)8)51(70)60-46(35(11)12)52(71)58-41(29-45(64)65)50(69)56-39(25-32(5)6)49(68)59-42(27-34(9)10)53(72)73-36/h30-42,46H,13-29H2,1-12H3,(H,54,61)(H,55,66)(H,56,69)(H,57,67)(H,58,71)(H,59,68)(H,60,70)(H,62,63)(H,64,65)/t36-,37+,38+,39-,40-,41+,42+,46+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGWOFRZMQRKHT-WGVNQGGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(C)C)CC(C)C)CC(=O)O)C(C)C)CC(C)C)CC(C)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCCCCCCC[C@@H]1CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)O1)CC(C)C)CC(C)C)CC(=O)O)C(C)C)CC(C)C)CC(C)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H93N7O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20893274
Record name Surfactin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20893274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1036.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24730-31-2
Record name Surfactin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20893274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclo(L-α-aspartyl-D-leucyl-L-leucyl-3-hydroxy-13-methyltetradecanoyl-L-α-glutamyl-L-leucyl-D-leucyl-L-valyl)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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